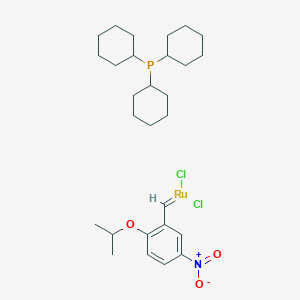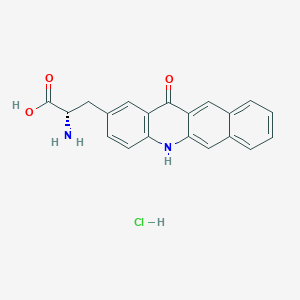
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate” is a chemical compound with the molecular formula C17H19BF6S and a molecular weight of 380.2 . It is used in photo-catalytic difluoromethylations .
Synthesis Analysis
The synthesis of this compound involves charging a Schlenk tube with an acetonitrile solution of an aromatic alkene, D5630 (190 mg, 0.500 mmol), perylene (3.2 mg, 0.0127 mmol), and water (4.5 mg, 0.250 mmol) under a nitrogen atmosphere . The mixture is then degassed by freeze-pump-thaw cycles .Chemical Reactions Analysis
The compound is used in photo-catalytic difluoromethylations . The reaction involves visible light irradiation and is carried out at room temperature . After the reaction, water is added and the resulting suspension is extracted with dichloromethane .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 157 degrees Celsius (dec.) . It appears as a white to orange to green powder to crystal .Applications De Recherche Scientifique
Polymer Synthesis : It is used in the synthesis of organo-soluble, rigid-rod poly(pyridinium triflate)s, with the polymerizations showing significant speed when compared to polymerizations of analogous bis(pyrylium tetrafluoroborate) compounds. These polymers are known for their excellent solubility in polar aprotic solvents, impressive thermal stability, and the ability to form tough thin films with high moduli ((Huang et al., 2000)).
Electrophilic Cyclization for Organic Synthesis : It's utilized in the electrophilic cyclization reaction of o-alkynyl thioanisoles for synthesizing benzo[b]thiophenes. This process is notable for its moderate conditions, tolerance of various functionalities, and the introduction of a valuable thiomethyl group ((Alikhani et al., 2022)).
Fuel-Cell Applications : The compound is used in the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, which are promising materials for fuel-cell applications due to their high proton conductivity and mechanical properties ((Bae et al., 2009)).
Fluorination Agents in Organic Chemistry : It's used in the synthesis of dialkylaminotrifluorosulfuranes and bis(dialkylamino)difluorosulfuranes, which are potent fluorinating agents, capable of converting alcohols into fluorides and aldehydes and ketones into geminal difluorides ((Hudlický, 2004)).
Cationic Polymerization of Epoxides and Vinyl Ethers : Novel sulfonium salts with nonnucleophilic anions like tetrafluoroborate are synthesized and utilized in the cationic polymerization of epoxy and vinyl ether monomers, highlighting the applicability of these salts in photopolymerization and thermal polymerization ((Hyun et al., 2007)).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314: Causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .
Mécanisme D'action
Target of Action
This compound is a type of sulfonium salt used for photo-catalytic difluoromethylations
Mode of Action
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate is used in photo-catalytic difluoromethylations . In these reactions, the compound serves as a source of difluoromethyl groups, which can be transferred to other molecules under the influence of light and a catalyst
Biochemical Pathways
As a reagent in photo-catalytic difluoromethylations, it is involved in the synthesis of difluoromethylated compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in and the compounds it is used to synthesize. As a source of difluoromethyl groups in photo-catalytic difluoromethylations, its primary effect is the introduction of these groups into other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Additionally, its use in photo-catalytic reactions means that the presence and intensity of light can significantly impact its activity .
Propriétés
IUPAC Name |
difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFHGJCOZXVMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BF6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133476-51-2 |
Source


|
| Record name | (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)








![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)

